1-benzyl-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It likely contains a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a fused ring system involving pyridine and pyrrole rings. The various substituents like benzyl, methyl, and p-tolyl groups are attached at different positions of this core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in it. For instance, the amide group (-CONH2) could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties like solubility, melting point, boiling point, etc., could be predicted based on the functional groups and the overall structure of the molecule .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, such as those studied by Kolisnyk et al. (2015), have shown promising antimicrobial activity. The study synthesized a series of novel derivatives with significant activity against various strains of microorganisms, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. This suggests the potential of pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk et al., 2015).
Analgesic Properties
Research by Ukrainets et al. (2015) explored the modification of the pyridine moiety in pyrimidine nuclei to enhance analgesic properties. The study found that certain modifications, particularly with para-substituted derivatives, led to increased biological activity, suggesting the potential of pyrimidine derivatives as analgesics (Ukrainets et al., 2015).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including pyrimidine compounds, with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, particularly those with high COX-2 selectivity indices, showed potential as new therapeutic agents for inflammation and pain (Abu‐Hashem et al., 2020).
Antihypertensive Activity
A study by Rana et al. (2004) on dihydropyrimidines reported the synthesis of various derivatives with observed antihypertensive activity, indicating the potential of pyrimidine derivatives in treating hypertension (Rana et al., 2004).
Cytotoxic Activity
Research into pyrimidine derivatives has also uncovered their potential in cancer therapy. Studies by Bu et al. (2001) on dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives, which share structural similarities with pyrimidines, showed significant cytotoxic activity against various cancer cell lines, suggesting the potential use of pyrimidine derivatives in cancer treatment (Bu et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-benzyl-12-methyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17-8-11-20(12-9-17)27-25(31)22-14-21-24(29(22)16-19-6-4-3-5-7-19)28-23-13-10-18(2)15-30(23)26(21)32/h3-15H,16H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWZPUPVDXGCBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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